Einecs 237-670-0
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(2-chloro-1-methylethyl) phosphate is synthesized through the reaction of phosphorus oxychloride with isopropanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield and purity .
Industrial Production Methods
In industrial settings, the production of Tris(2-chloro-1-methylethyl) phosphate involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound while maintaining high efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Tris(2-chloro-1-methylethyl) phosphate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to produce various oxidation products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed
Scientific Research Applications
Tris(2-chloro-1-methylethyl) phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a flame retardant additive in polymer chemistry to enhance the fire resistance of materials.
Medicine: Investigated for its potential use in medical devices and materials that require flame retardancy.
Industry: Widely used in the production of flame-retardant foams, textiles, and plastics.
Mechanism of Action
The flame-retardant properties of Tris(2-chloro-1-methylethyl) phosphate are primarily due to its ability to release phosphoric acid and chlorinated compounds upon heating. These products act as flame inhibitors by promoting char formation and disrupting the combustion process. The molecular targets and pathways involved include the inhibition of free radical formation and the promotion of a protective char layer on the material’s surface .
Comparison with Similar Compounds
Similar Compounds
Tris(2-chloroethyl) phosphate (TCEP): Another flame retardant with similar applications but different chemical properties.
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP): A related compound with similar uses but different toxicity profiles.
Tris(2-chloro-1-methylethyl) phosphate (TCPP): A closely related compound with similar flame-retardant properties.
Uniqueness
Tris(2-chloro-1-methylethyl) phosphate is unique due to its specific chemical structure, which provides a balance between flame retardancy and material compatibility. Its relatively low volatility and high thermal stability make it suitable for a wide range of applications compared to other similar compounds .
Properties
CAS No. |
13900-05-5 |
---|---|
Molecular Formula |
C23H24N4O4 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1,5-dimethyl-2-phenylpyrazol-3-one;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H12N2O3.C11H12N2O/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10/h3-7H,2H2,1H3,(H2,13,14,15,16,17);3-8H,1-2H3 |
InChI Key |
JQQIQZVQNHKNJI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CC1=CC(=O)N(N1C)C2=CC=CC=C2 |
Origin of Product |
United States |
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